molecular formula C17H13FN2O2S B2704476 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 325978-96-9

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2704476
CAS No.: 325978-96-9
M. Wt: 328.36
InChI Key: HFNNYLVEMXKNIZ-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both fluorophenyl and methoxybenzamide groups in the structure of this compound suggests that it may exhibit unique chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the Hantzsch thiazole synthesis method. This method is a well-established procedure for the preparation of thiazole derivatives and involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol . The general reaction scheme is as follows:

    Step 1: Preparation of substituted thiourea.

    Step 2: Reaction of substituted thiourea with α-halo ketone to form the thiazole ring.

    Step 3: Introduction of the methoxybenzamide group through a subsequent reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Hantzsch synthesis method to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to the presence of both fluorophenyl and methoxybenzamide groups, which can impart distinct chemical and biological properties. The combination of these groups in a single molecule can result in enhanced biological activity and specificity compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNNYLVEMXKNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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